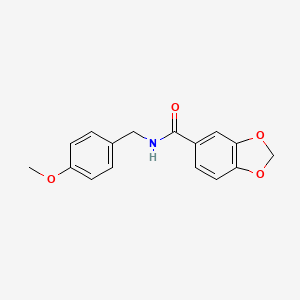

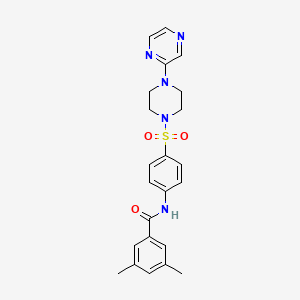

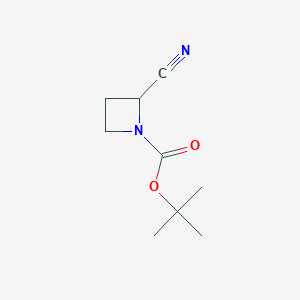

(E)-3-(4-nitrophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(4-nitrophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C18H14N4O4 and its molecular weight is 350.334. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Evaluation as Antimicrobial Agents

A study by Boopathy et al. (2017) explored the synthesis of polycyclic chalcone-containing polyacrylamides, which showed promising antibacterial and antifungal activities. Among these polymers, specific acrylamide derivatives exhibited enhanced antifungal and antibacterial properties, demonstrating potential applications in antimicrobial therapies (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).

Investigation of Toxicity and Reactivity

Tanış et al. (2019) synthesized and characterized N-(4-nitrophenyl)acrylamide, analyzing its natural toxicity and reactivity. The study found low toxicity in cancer cells and suggested potential biomedical research applications for this acrylamide-based molecule (Tanış, Çankaya, & Yalçın, 2019).

Development of pH-Sensitive Polymeric Materials

Research by Fleischmann et al. (2012) involved the synthesis of polymerizable phenolphthalein derivatives with pH-sensitive properties. These polymers formed hydrogels in aqueous solutions, indicating potential applications in creating color switchable materials sensitive to environmental pH changes (Fleischmann, Cheng, Tabatabai, & Ritter, 2012).

Chiroptical Properties and Chiral Recognition

A study by Lu et al. (2010) on optically active polyacrylamides showed that polymers rich in isotacticity exhibited favorable enantioselective discrimination abilities. This suggests potential applications in stereochemical analysis and chiral recognition technologies (Lu, Lou, Hu, Jiang, & Shen, 2010).

Corrosion Inhibition in Nitric Acid Solutions

Abu-Rayyan et al. (2022) researched the impact of synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. Their findings indicate the potential use of these compounds in protecting metals from corrosion (Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(4-nitrophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide involves the reaction of 4-nitroaniline with phthalic anhydride to form 4-nitrophthalic anhydride, which is then reacted with methylamine to form the intermediate compound. This intermediate is then reacted with acryloyl chloride to form the final product.", "Starting Materials": [ "4-nitroaniline", "phthalic anhydride", "methylamine", "acryloyl chloride" ], "Reaction": [ "Step 1: 4-nitroaniline is reacted with phthalic anhydride in the presence of a catalyst to form 4-nitrophthalic anhydride.", "Step 2: 4-nitrophthalic anhydride is then reacted with excess methylamine in the presence of a solvent to form the intermediate compound.", "Step 3: The intermediate compound is then reacted with acryloyl chloride in the presence of a base to form the final product, (E)-3-(4-nitrophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide." ] } | |

Número CAS |

899952-39-7 |

Fórmula molecular |

C18H14N4O4 |

Peso molecular |

350.334 |

Nombre IUPAC |

(E)-3-(4-nitrophenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide |

InChI |

InChI=1S/C18H14N4O4/c23-17(10-7-12-5-8-13(9-6-12)22(25)26)19-11-16-14-3-1-2-4-15(14)18(24)21-20-16/h1-10H,11H2,(H,19,23)(H,21,24)/b10-7+ |

Clave InChI |

WQOQOIJYVQWAJC-JXMROGBWSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[3-(butylsulfamoyl)cyclobutyl]carbamate](/img/structure/B2427725.png)

![(3,4-Dimethoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2427729.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-fluoro-3-morpholin-4-ylsulfonylbenzoate](/img/structure/B2427730.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]naphthalen-1-yl]benzamide](/img/structure/B2427733.png)